molecular formula C22H21F3N2O4S2 B2472423 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1251595-59-1

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2472423
CAS No.: 1251595-59-1
M. Wt: 498.54
InChI Key: DQLODLRCPQZURO-UHFFFAOYSA-N
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Description

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide features a thiophene-2-carboxamide backbone with a sulfamoyl group at position 3 and a benzylamide substituent at the nitrogen. Key structural attributes include:

  • Sulfamoyl moiety: Substituted with a 4-ethoxyphenyl (electron-donating ethoxy group) and methyl group.
  • N-Benzyl substituent: A 2-(trifluoromethyl)phenyl group, contributing lipophilicity and metabolic stability due to the trifluoromethyl (-CF₃) group.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[2-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-3-31-17-10-8-16(9-11-17)27(2)33(29,30)19-12-13-32-20(19)21(28)26-14-15-6-4-5-7-18(15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLODLRCPQZURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The ethoxyphenyl and trifluoromethylphenyl groups are then attached through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity :
    • The thiophene ring system is known for its anti-inflammatory properties, with several thiophene-based drugs targeting cyclooxygenases (COX) and lipoxygenases involved in inflammatory processes. The compound may exhibit similar properties, potentially functioning as a COX inhibitor or influencing other inflammatory pathways .
  • Anticancer Potential :
    • Thiophene derivatives have been explored for their anticancer activities, often targeting specific kinases or apoptosis modulators. The structural features of this compound may allow it to interact with cancer-related pathways effectively. Case studies have shown that modifications in the thiophene structure can lead to enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • Compounds containing thiophene rings have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfamoyl group might further enhance this activity, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the thiophene structure influence biological activity. For instance, variations in substituents on the aromatic rings can lead to significant changes in potency and selectivity against specific targets. Detailed SAR analyses have indicated that electron-withdrawing groups like trifluoromethyl can enhance binding affinity to certain receptors while affecting metabolic stability .

Case Studies and Experimental Findings

  • Inhibition Studies :
    • In vitro studies have indicated that compounds similar to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide exhibit significant inhibition of COX enzymes, suggesting potential as anti-inflammatory agents.
  • Cytotoxicity Assays :
    • Cytotoxicity assays performed on various cancer cell lines (e.g., breast cancer, lung cancer) have shown that thiophene derivatives can induce apoptosis through different mechanisms, including caspase activation and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis of Sulfamoyl and Benzyl Groups

The sulfamoyl and benzyl substituents critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Sulfamoyl Substituents N-Benzyl Substituent Key Features Reference
Target Compound C₂₂H₂₂F₃N₃O₄S₂ 4-Ethoxyphenyl, methyl 2-(Trifluoromethyl)phenyl Ethoxy enhances solubility; CF₃ improves lipophilicity. -
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C₁₈H₁₇ClN₂O₅S₂ 4-Chlorophenyl, methyl 3,4-Dimethoxyphenyl Chlorine increases electronegativity; dimethoxy enhances π-π interactions.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 4-Chlorobenzyl (sulfonyl, not sulfamoyl) 4-Chlorophenyl Sulfonyl group reduces hydrogen-bonding potential vs. sulfamoyl.
3-[(4-Ethylphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide (, Cpd 5) C₂₁H₂₂N₂O₃S₂ 4-Ethylphenyl, methyl 4-Methylphenyl Ethyl group increases hydrophobicity; lacks CF₃.
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (b) C₁₈H₁₂F₃N₃O₅S 4-(N-(2-CF₃-phenyl)sulfamoyl)phenyl - Nitro group enhances electrophilicity; high antibacterial activity.
Key Observations:
  • Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (e.g., target compound) enable hydrogen bonding, unlike sulfonyl groups (), which may reduce target interactions .
  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-ethoxy group improves solubility compared to chloro () or ethyl () substituents. Conversely, nitro groups () enhance reactivity but reduce metabolic stability .
  • Trifluoromethyl Benzyl : Unique to the target compound, the 2-CF₃ benzyl group likely enhances membrane permeability and resistance to oxidative metabolism compared to methyl or methoxy substituents .

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a synthetic small molecule that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following chemical formula:

  • Chemical Formula : C18_{18}H19_{19}F3_{3}N2_{2}O3_{3}S
  • Molecular Weight : Approximately 392.42 g/mol

Structural Features :

  • The presence of a thiophene ring contributes to its lipophilicity and potential interaction with biological membranes.
  • The sulfamoyl group is known for its role in various biological activities, particularly in inhibiting certain enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit various kinases, which play critical roles in cell proliferation and survival.

  • Tyrosine Kinase Inhibition : The compound exhibits strong inhibitory effects on non-receptor tyrosine-protein kinase Lck, which is crucial for T-cell development and function. This inhibition can lead to altered immune responses, making it a candidate for further investigation in immunomodulatory therapies .
  • CYP450 Interaction : Preliminary studies suggest that the compound may interact with cytochrome P450 enzymes, impacting drug metabolism and clearance. It is classified as a weak inhibitor of CYP1A2, which could influence the pharmacokinetics of co-administered drugs .
  • Anticancer Potential : The compound’s ability to inhibit specific kinases suggests potential applications in cancer therapy, particularly in targeting tumors that rely on aberrant signaling pathways for growth and survival.

Pharmacological Profile

Property Measurement
IC50 (Lck inhibition)0.2 nM
Blood-Brain Barrier PenetrationYes (0.9385 probability)
Ames TestNon-AMES toxic
CarcinogenicityNon-carcinogenic

Case Studies and Research Findings

  • Immunomodulatory Effects : A study conducted on murine models demonstrated that administration of this compound resulted in significant modulation of T-cell responses, suggesting its potential as an immunotherapeutic agent .
  • Antitumor Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .
  • Toxicological Assessment : Toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, indicating a favorable safety profile for further development .

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